N-Cyclohexylmethyl-N-(5-phenylpentyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexylmethyl-N-(5-phenylpentyl)amine, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to the naturally occurring cannabinoids found in the cannabis plant and acts on the same receptors in the brain and body.
Wirkmechanismus
N-Cyclohexylmethyl-N-(5-phenylpentyl)amine acts on the same receptors in the brain and body as naturally occurring cannabinoids, such as THC. Specifically, this compound binds to the CB1 and CB2 receptors in the brain and body, which are involved in a range of physiological processes, including pain perception, inflammation, and immune function.
Biochemische Und Physiologische Effekte
N-Cyclohexylmethyl-N-(5-phenylpentyl)amine has been shown to have a range of biochemical and physiological effects on the body. This compound has been shown to have pain-relieving effects, potentially through its interaction with the CB1 receptors in the brain. Additionally, N-Cyclohexylmethyl-N-(5-phenylpentyl)amine has been shown to have anti-inflammatory effects, potentially through its interaction with the CB2 receptors in the body.
Vorteile Und Einschränkungen Für Laborexperimente
N-Cyclohexylmethyl-N-(5-phenylpentyl)amine has several advantages and limitations for use in laboratory experiments. One advantage is that this compound is highly potent and can be used in very small quantities. However, one limitation is that N-Cyclohexylmethyl-N-(5-phenylpentyl)amine is a synthetic compound and may not accurately reflect the effects of naturally occurring cannabinoids found in the cannabis plant.
Zukünftige Richtungen
There are several potential future directions for research on N-Cyclohexylmethyl-N-(5-phenylpentyl)amine. One potential area of research is the development of new synthetic cannabinoids that have improved therapeutic properties. Additionally, further research is needed to fully understand the potential therapeutic applications of N-Cyclohexylmethyl-N-(5-phenylpentyl)amine and other synthetic cannabinoids. Finally, more research is needed to understand the potential risks and side effects associated with the use of these compounds.
Synthesemethoden
N-Cyclohexylmethyl-N-(5-phenylpentyl)amine is typically synthesized using a multistep process that involves the reaction of various chemicals and reagents. The exact synthesis method can vary depending on the specific laboratory and equipment used, but typically involves the use of organic solvents and specialized equipment.
Wissenschaftliche Forschungsanwendungen
N-Cyclohexylmethyl-N-(5-phenylpentyl)amine has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to have a range of effects on the body, including pain relief, anti-inflammatory effects, and potential anti-cancer properties.
Eigenschaften
CAS-Nummer |
150693-41-7 |
---|---|
Produktname |
N-Cyclohexylmethyl-N-(5-phenylpentyl)amine |
Molekularformel |
C18H30ClN |
Molekulargewicht |
295.9 g/mol |
IUPAC-Name |
N-(cyclohexylmethyl)-5-phenylpentan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H29N.ClH/c1-4-10-17(11-5-1)12-8-3-9-15-19-16-18-13-6-2-7-14-18;/h1,4-5,10-11,18-19H,2-3,6-9,12-16H2;1H |
InChI-Schlüssel |
ODBWSZXHJDXAQR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CNCCCCCC2=CC=CC=C2.Cl |
Kanonische SMILES |
C1CCC(CC1)CNCCCCCC2=CC=CC=C2.Cl |
Synonyme |
CNS 3093 CNS-3093 N-cyclohexylmethyl-N-(5-phenylpentyl)amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.